molecular formula C16H21NO2 B2682922 (3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid CAS No. 1807938-26-6

(3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid

Cat. No.: B2682922
CAS No.: 1807938-26-6
M. Wt: 259.349
InChI Key: CZQSVBQTEURCPD-GDBMZVCRSA-N
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Description

(3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid is an organic compound with a complex structure that includes a benzyl group attached to an octahydro-1H-isoindole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as benzylamine and cyclohexanone.

    Cyclization: The initial step involves the cyclization of benzylamine with cyclohexanone under acidic conditions to form the isoindole ring system.

    Hydrogenation: The resulting intermediate is then subjected to catalytic hydrogenation to reduce the double bonds and form the octahydro-1H-isoindole structure.

    Carboxylation: Finally, the compound is carboxylated using carbon dioxide in the presence of a base to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for the cyclization and hydrogenation steps to ensure precise control over reaction conditions.

    Continuous Flow Systems: Implementing continuous flow systems for the carboxylation step to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is utilized in studies investigating the biological activity of isoindole derivatives.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors in the central nervous system, modulating their activity.

    Pathways Involved: It influences neurotransmitter pathways, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

Comparison with Similar Compounds

Similar Compounds

    (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid: A structurally similar compound used in the synthesis of pharmaceuticals.

    (2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate: Another related compound with similar applications in medicinal chemistry.

Uniqueness

(3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

(3aS,7aS)-2-benzyl-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-15(19)16-9-5-4-8-14(16)11-17(12-16)10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,19)/t14-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQSVBQTEURCPD-GDBMZVCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CN(CC2C1)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@]2(CN(C[C@H]2C1)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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